molecular formula C7H9NO B1220181 O-Benzylhydroxylamine CAS No. 622-33-3

O-Benzylhydroxylamine

Cat. No.: B1220181
CAS No.: 622-33-3
M. Wt: 123.15 g/mol
InChI Key: XYEOALKITRFCJJ-UHFFFAOYSA-N
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Description

O-Benzylhydroxylamine is an organic compound with the molecular formula C7H9NO. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a benzyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of various pharmaceuticals, natural products, and synthetic intermediates .

Mechanism of Action

Target of Action

O-Benzylhydroxylamine (BHA) is primarily used as a reagent in the synthesis of various organic compounds . It is particularly effective in the preparation of α-hydroxybenzylamines from α-hydroxyketones . The primary targets of BHA are therefore these α-hydroxyketones, which are key intermediates in many biochemical reactions .

Mode of Action

The interaction of BHA with its targets involves the electrophilic amination of the α-hydroxyketones . This reaction results in the formation of α-hydroxybenzylamines . The electrophilic amination is a key step in the synthesis of various nitrogen-containing compounds, which are prevalent in natural products and important pharmaceutical agents .

Biochemical Pathways

The biochemical pathways affected by BHA are those involving the synthesis of nitrogen-containing compounds . These compounds play crucial roles in a wide range of biological processes, including protein folding and stability, cell differentiation and adhesion, signal recognition and transmission, viral entry and bacterial infection, and immune response and regulation .

Result of Action

The result of BHA’s action is the efficient synthesis of α-hydroxybenzylamines from α-hydroxyketones . These α-hydroxybenzylamines are valuable intermediates in the synthesis of various nitrogen-containing compounds . The ability to synthesize these compounds can have significant implications in the fields of medicinal chemistry and drug discovery .

Action Environment

The action of BHA can be influenced by various environmental factors. For instance, BHA is known to be unstable, but it can exist stably in the form of a hydrochloride salt . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of BHA in the synthesis of α-hydroxybenzylamines .

Biochemical Analysis

Biochemical Properties

O-Benzylhydroxylamine plays a crucial role in biochemical reactions, particularly in the tagging and purification of reducing glycans. It interacts with free reducing glycans under mild conditions, enabling their detection and purification through high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis . The interaction between this compound and reducing glycans involves the formation of glycan–this compound conjugates, which can be separated and characterized using multidimensional HPLC and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) . The cleavable nature of the this compound tag allows for the efficient regeneration of free reducing glycans with minimal impact on their structural integrity .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those involving glycosylation. Glycosylation is a critical post-translational modification that affects protein folding, stability, cell differentiation, adhesion, signal recognition, and transmission . By tagging reducing glycans, this compound facilitates the study of these processes, allowing researchers to better understand the role of glycosylation in cellular function. Additionally, the use of this compound in glycan analysis can provide insights into cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with reducing glycans to form stable conjugates. This interaction is facilitated by the mild conditions under which this compound reacts with glycans, allowing for efficient tagging and subsequent purification . The cleavable nature of the this compound tag is achieved through palladium-on-carbon (Pd/C)-catalyzed hydrogenation, which removes the tag without affecting the glycan structure . This mechanism ensures that the tagged glycans can be accurately analyzed and characterized, providing valuable information on their biochemical properties and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under mild conditions, allowing for its effective use in glycan tagging and purification . Long-term studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive compounds. These factors can affect the efficiency of glycan tagging and the subsequent analysis of the tagged glycans.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage used. Studies have shown that low to moderate doses of this compound are generally well-tolerated and effective in tagging reducing glycans for analysis . High doses of this compound can lead to toxic or adverse effects, including potential disruptions in glycosylation processes and cellular function. It is important to carefully control the dosage of this compound in animal studies to avoid these adverse effects and ensure accurate results.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation and glycan analysis. It interacts with enzymes and cofactors involved in glycan biosynthesis and modification, facilitating the tagging and purification of reducing glycans . The use of this compound in glycan analysis can also provide insights into metabolic flux and metabolite levels, helping researchers understand the dynamics of glycosylation in various biological contexts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize this compound to specific cellular compartments where glycosylation processes occur . The distribution of this compound within cells can affect its efficiency in tagging reducing glycans and the subsequent analysis of these glycans.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is important for its activity and function in tagging reducing glycans . By understanding the subcellular localization of this compound, researchers can better understand its role in glycosylation processes and its impact on cellular function.

Chemical Reactions Analysis

Types of Reactions: O-Benzylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    O-Benzoylhydroxylamine: Similar in structure but with a benzoyl group instead of a benzyl group.

    N-Benzylhydroxylamine: Similar but with the nitrogen atom substituted with a benzyl group.

    O-Methylhydroxylamine: Similar but with a methyl group instead of a benzyl group.

Uniqueness: O-Benzylhydroxylamine is unique due to its benzyl group, which provides steric hindrance and enhances the stability of reaction intermediates. This makes it particularly useful in selective synthesis and in reactions requiring stable intermediates .

Properties

IUPAC Name

O-benzylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEOALKITRFCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2687-43-6 (hydrochloride)
Record name Benzyloxyamine
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DSSTOX Substance ID

DTXSID8073213
Record name Hydroxylamine, O-(phenylmethyl)-
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to pale yellow liquid; [MSDSonline]
Record name Benzyloxyamine
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CAS No.

622-33-3
Record name O-Benzylhydroxylamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxyamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-(phenylmethyl)-
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Synthesis routes and methods I

Procedure details

A solution of O-benzyl hydroxylamine was prepared by dissolving 2 g of sodium hydroxide (0.05 mol) and 8 g of O-benzyl hydroxylamine hydrochloride (0.05 mol) in 50 mL of 50% ethanol-water. To this solution was added 6.15 g of 2-formyl-3-hydroxypyridine (0.05 mol). The mixture was stirred for 3 h at room temperature. The precipitate was then filtered and air dried to yield 10.3 g (90.3%) of pure product; m.p. 64°-65° C. 1H NMR (CDCl3) d: 9.72 (s, 1H, OH); 8.37 (s, 1H, CH=N); 8.13 (d of d, J=2H, J=4Hz, 1H); 7.33 (m, 7H); 5.17 (s, 2H, CH2). Anal. Calcd. for C13H12N2O2 : C, 68.41; H, 5.30; N, 12.27. Found: C, 68.34; H, 5.32; N, 12.21.
Quantity
2 g
Type
reactant
Reaction Step One
Name
O-benzyl hydroxylamine hydrochloride
Quantity
8 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

O-Benzylhydroxylamine hydrochloride (1.71 g) was suspended in ethyl acetate, and the mixture was washed thoroughly with saturated aqueous sodium bicarbonate solution. the organic layer was dried (MgSO4), and evaporated under reduced pressure to leave O-benzylhydroxylamine as an oil. This was added dropwise to 3-trifluoromethylphenyl isocyanate (2.00 g), and the mixture was left to stand for 1 hour. The mixture was then dissolved in ethyl acetate and washed with 2M hydrochloric acid. The organic layer was separated, dried (MgSO4), and evaporated under reduced pressure to afford the product, yield 2.91 g.
Name
O-Benzylhydroxylamine hydrochloride
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

CDI (162 mg) is added to a solution of α-[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]-3-(2-methylpropyl)-2-oxo-1-(2-phenylethyl)-3-pyrrolidineacetic acid (453 mg) and CH2Cl2 (5.0 mL). The solution is stirred for 1 hour at room temperature and then O-benzylhydroxylamine hydrochloride (192 mg) and 4-methylmorpholine (0.13 mL) are added. The solution is stirred for 16 h at room temperature. The solution is diluted with 60 mL of EtOAc which is washed with 10% HCl, brine, dried (MgSO4), filtered, and concentrated. Purification by flash chromatography (1:1 hexane:EtOAc) provides a lactam intermediate with no evidence of O-benzylhydroxylamine incorporation:
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
α-[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]-3-(2-methylpropyl)-2-oxo-1-(2-phenylethyl)-3-pyrrolidineacetic acid
Quantity
453 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
O-benzylhydroxylamine hydrochloride
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

When the bridging group n is =NOCH2 --, an appropriately substituted or unsubstituted phenylmethyl chloride, for example, 3-trifluoromethylphenylmethyl chloride, is reacted under basic conditions with N-hydroxyphthalimide in dimethyl sulfoxide, yielding the corresponding N-(phenylmethoxy)phthalimide. The so-prepared phthalimide is in turn reacted with hydrazine monohydrate in ethanol, affording an O-(phenylmethyl)hydroxylamine, for example, O-(3-trifluorophenylmethyl)hydroxylamine. The O-(phenylmethyl)hydroxylamine is then reacted with 2,4-di[(1,1-dimethylethyl)carbonylamino]-5,6,7,8-tetrahydro-6-quinazolinone, as described above, yielding the targeted 2,4-diamino-6-phenylmethoxyimino-5,6,7,8-tetrahydroquinazoline. Example 13 provides a detailed description of how this reaction is conducted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Benzylhydroxylamine
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O-Benzylhydroxylamine
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O-Benzylhydroxylamine
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O-Benzylhydroxylamine
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O-Benzylhydroxylamine
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O-Benzylhydroxylamine
Customer
Q & A

Q1: What is the molecular formula and weight of O-Benzylhydroxylamine?

A1: this compound is represented by the molecular formula C7H9NO and has a molecular weight of 123.15 g/mol .

Q2: Is there spectroscopic data available for this compound?

A2: Yes, 1H NMR data in DMSO-d6 + CDCl3 shows peaks at δ 5.17 (s, 2H, CH2), 7.42 (s, 5H, C6H5), and 11 (br, ex NH2) .

Q3: What is the physical state and melting point of this compound hydrochloride?

A3: this compound hydrochloride exists as white flakes and exhibits a melting point ranging from 234-238 °C, often accompanied by sublimation .

Q4: How does this compound react with carbonyl compounds?

A4: this compound acts as a nucleophile, forming oxime ethers with carbonyl compounds under mild conditions. This reaction is particularly useful for derivatizing and stabilizing reactive aldehydes for analysis .

Q5: Can this compound be used in asymmetric synthesis?

A5: Yes, research indicates that this compound participates in Lewis acid-catalyzed asymmetric conjugate additions to α,β-unsaturated compounds like 3-acyloxazolidin-2-ones, yielding chiral β-amino acid precursors with high enantioselectivity , . Similar enantioselective additions have been achieved with samarium iodobinaphtholate as a catalyst .

Q6: Can this compound be utilized in polymer chemistry?

A7: Yes, it facilitates the chemical modification of alkene-carbon monoxide alternating copolymers. For example, it converts carbonyl groups in these copolymers into oxime derivatives, which can be further modified to yield various functionalized polymers .

Q7: What is the role of this compound in studying phenylpropanoid metabolism in plants?

A8: this compound acts as an inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. This inhibition leads to a decrease in lignin content in plant cell walls, demonstrating its potential as a tool for studying plant secondary metabolism , .

Q8: How is this compound employed in the study of branched-chain fatty acids (BCFAs)?

A9: In the analysis of BCFAs, this compound serves as a derivatizing agent for fatty acids. This derivatization enables the identification and profiling of BCFAs, including the less common ones, through mass spectrometry techniques coupled with radical-directed dissociation (RDD) .

Q9: Can this compound be used for the purification of glycans?

A10: Yes, this compound acts as a cleavable tag for isolating and purifying reducing glycans. The BHA tag allows for UV detection during HPLC purification and can be easily removed via palladium-catalyzed hydrogenation, leaving the purified glycans intact .

Q10: What is the significance of this compound in studying hydroxylamine's interaction with heme proteins?

A11: Due to the inherent instability of hydroxylamine, this compound is used as a more stable model compound to investigate how hydroxylamine interacts with heme proteins and model systems. Research shows that it can reduce ferric heme complexes to their ferrous state, followed by disproportionation to yield bis-ammonia ferrous heme complexes, shedding light on the chemistry of hydroxylamine in biological systems .

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